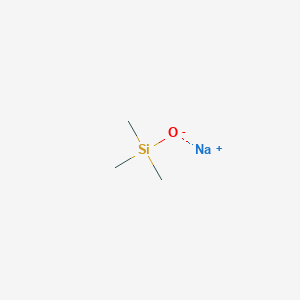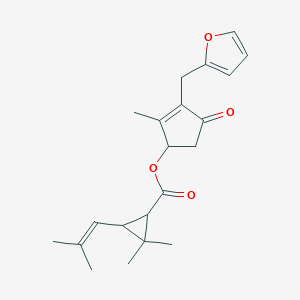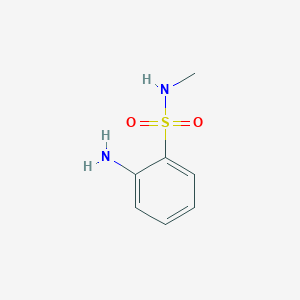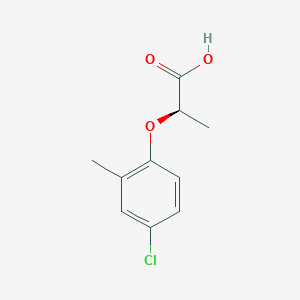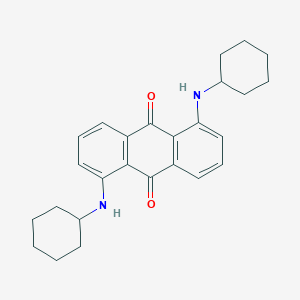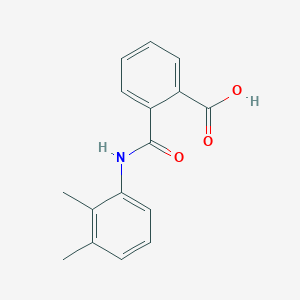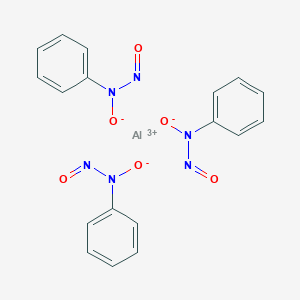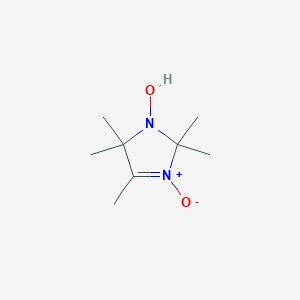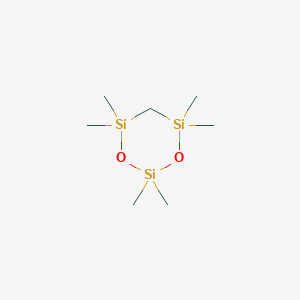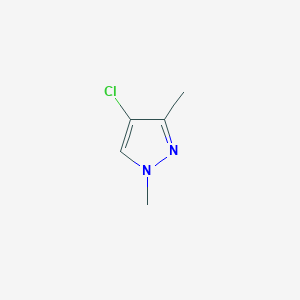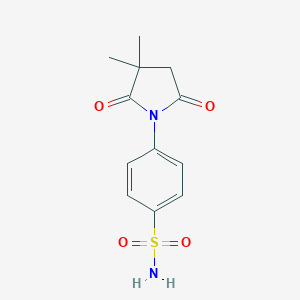
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields of research. In
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide involves the inhibition of enzymes that are essential for the survival and growth of microbes and cancer cells. It acts by binding to the active site of the enzyme and preventing it from carrying out its normal function. This results in the inhibition of cell growth and eventually leads to cell death.
Biochemical and Physiological Effects:
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microbes, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide in lab experiments has a number of advantages and limitations. One advantage is its broad spectrum of antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on a wide range of microbes. Another advantage is its ability to inhibit the growth of cancer cells, which makes it useful for studying the mechanisms of cancer cell growth and development. However, one limitation is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for the study of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide. One area of research is the development of new antibiotics that are based on the structure of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide and to identify any potential side effects or limitations of its use in scientific research.
Conclusion:
In conclusion, 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, anti-inflammatory properties, and potential use in the treatment of cancer and neurodegenerative diseases. While there are advantages and limitations to its use in lab experiments, further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide involves the reaction of p-toluenesulfonyl chloride with 2,2-dimethylsuccinimide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide.
Applications De Recherche Scientifique
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
17100-84-4 |
|---|---|
Nom du produit |
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide |
Formule moléculaire |
C12H14N2O4S |
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O4S/c1-12(2)7-10(15)14(11(12)16)8-3-5-9(6-4-8)19(13,17)18/h3-6H,7H2,1-2H3,(H2,13,17,18) |
Clé InChI |
GEODNDNCGLASJM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
SMILES canonique |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Autres numéros CAS |
17100-84-4 |
Synonymes |
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
